molecular formula C18H16ClFN2O2S2 B2942960 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 933019-01-3

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2942960
CAS No.: 933019-01-3
M. Wt: 410.91
InChI Key: LQLQPMKMJCJWFS-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety bearing 4-fluoro and 3-methyl substituents. Its molecular formula is C₁₈H₁₅ClFN₃O₂S₂, with a molecular weight of 423.91 g/mol (calculated).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLQPMKMJCJWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : The initial step involves reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-chlorophenylthiazole.
  • Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
  • Sulfonamide Formation : The final product is synthesized by reacting the alkylated thiazole with 4-fluoro-3-methylbenzenesulfonyl chloride.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies have shown that compounds with thiazole rings exhibit significant inhibition of bacterial growth, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study focused on thiazole compounds revealed that they could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with structural similarities showed IC50 values as low as 2.7 µM, indicating strong inhibitory effects .
  • Antimalarial Activity : Another investigation highlighted the antimalarial properties of related thiazole compounds, demonstrating significant efficacy against drug-resistant strains of Plasmodium falciparum in both in vitro and in vivo models .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole structure can enhance biological activity. The presence of specific substituents on the benzene ring significantly influences the compound's potency against various biological targets .

Data Summary

PropertyValue/Description
Molecular FormulaC15H17ClN2O2S
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Anticancer ActivityInduces apoptosis in cancer cells
AChE Inhibition IC502.7 µM

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C₁₈H₁₅ClFN₃O₂S₂ Thiazole (4-Cl), Benzenesulfonamide (4-F, 3-Me) 423.91
3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide C₂₀H₁₇F₃N₂O₃S₂ Thiazole (4-CF₃), Benzenesulfonamide (3-acetyl) 454.50
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ Oxazole (5-Me), Benzenesulfonamide (4-Me) 391.46
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies by X (H, Cl, Br) Triazole-thione core, Halogenated aryl groups ~450–500 (estimated)

Key Observations :

Heterocyclic Core: The target compound’s thiazole ring differs from the oxazole in and triazole in .

Substituent Effects :

  • The 4-chlorophenyl group (target) vs. 4-CF₃ () introduces differences in hydrophobicity and electron-withdrawing capacity.
  • The 4-fluoro-3-methylbenzenesulfonamide moiety (target) contrasts with the 3-acetyl group () and 5-methyloxazole (), impacting steric and electronic profiles.

Spectroscopic and Crystallographic Data

Table 2: Spectral and Structural Data Comparison

Compound Name IR Spectral Features (cm⁻¹) NMR/MS Confirmation Crystallographic Data (if available)
Target Compound Expected C=S (~1247–1255), NH (~3150–3319) Not reported Not available in evidence
Compound Not reported Not reported Not available
Compound Not reported ¹H/¹³C-NMR, MS R = 0.055, data-to-parameter ratio = 18.8
Triazole-thiones C=S (1247–1255), absence of C=O (~1663–1682) ¹H/¹³C-NMR, elemental analysis Not reported

Key Findings :

  • The absence of C=O IR bands in triazole-thiones confirms cyclization, a principle applicable to verifying the target compound’s structure.
  • Crystallographic data for ’s oxazole derivative highlights the utility of X-ray diffraction in resolving sulfonamide conformations .

Functional Implications

  • Electron-Withdrawing Groups : The 4-Cl and 4-F substituents (target) may enhance metabolic stability compared to methyl/acetyl groups .
  • Heterocycle Choice : Thiazoles (vs. oxazoles) could improve lipophilicity, influencing membrane permeability in biological systems .
  • Tautomerism : While triazole-thiones in exhibit tautomerism, the target compound’s thiazole core lacks this feature, simplifying its structural analysis.

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